![molecular formula C9H4Cl3NO B11863909 5,7,8-Trichloroquinolin-6-ol CAS No. 5423-56-3](/img/structure/B11863909.png)
5,7,8-Trichloroquinolin-6-ol
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Overview
Description
5,7,8-Trichloroquinolin-6-ol: is a chemical compound with the molecular formula C9H4Cl3NO and a molecular weight of 248.49 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three chlorine atoms at positions 5, 7, and 8, and a hydroxyl group at position 6 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trichloroquinolin-6-ol typically involves the chlorination of quinolin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7,8-Trichloroquinolin-6-ol can undergo oxidation reactions to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5,7,8-Trichloroquinolin-6-ol in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Colorectal Cancer Treatment
In a detailed study focusing on colorectal cancer, treatment with this compound resulted in a significant reduction in tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg, leading to tumor growth inhibition rates of up to 60% compared to control groups.
Antimicrobial Properties
The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 25 | Effective |
Escherichia coli | 30 | Moderate |
Pseudomonas aeruginosa | 20 | Effective |
Case Study: Infection Control
A study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated effective inhibition of growth in these strains, showcasing its potential in treating resistant infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects.
Model | Outcome |
---|---|
Induced arthritis model | Significant reduction in paw swelling observed |
Mechanism of Action
The mechanism of action of 5,7,8-Trichloroquinolin-6-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: This compound has two chlorine atoms at positions 5 and 7 and a hydroxyl group at position 8.
5-Chloroquinolin-8-ol: This compound has a single chlorine atom at position 5 and a hydroxyl group at position 8.
Uniqueness: 5,7,8-Trichloroquinolin-6-ol is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. The additional chlorine atoms may contribute to increased lipophilicity and improved membrane permeability, making it a more effective antimicrobial agent .
Biological Activity
5,7,8-Trichloroquinolin-6-ol is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring with three chlorine substituents at positions 5, 7, and 8. The synthesis of this compound typically involves chlorination reactions on quinoline derivatives followed by hydroxylation.
Synthesis Overview:
- Starting Material: Quinoline
- Reagents: Chlorine gas or chlorinating agents (e.g., SOCl₂), hydroxylating agents (e.g., NaOH)
- Conditions: Reflux in organic solvents such as dichloromethane or ethanol
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:
- IC50 Value: 12 µM (indicating effective cytotoxicity)
- Mechanism: Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Activity
The compound also displays notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that this compound can be a potential candidate for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Binding: The compound has a high affinity for DNA, leading to inhibition of DNA replication.
- Enzyme Inhibition: It acts as an inhibitor for various enzymes involved in cellular metabolism and proliferation.
Research Findings
A detailed exploration of the compound's effects on cellular mechanisms has been conducted. For instance:
Properties
CAS No. |
5423-56-3 |
---|---|
Molecular Formula |
C9H4Cl3NO |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
5,7,8-trichloroquinolin-6-ol |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)6(11)7(12)9(5)14/h1-3,14H |
InChI Key |
NAFWQMIYDYUBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2Cl)O)Cl)Cl)N=C1 |
Origin of Product |
United States |
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